

Spectroscopic Profile of (6-Bromopyridin-2-yl)methanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (6-Bromopyridin-2-yl)methanamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-Bromopyridin-2-yl)methanamine hydrochloride** (CAS No. 914947-26-5). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific salt, this document combines data from commercial suppliers, spectral predictions, and analysis of the free base, (6-Bromopyridin-2-yl)methanamine, to offer a detailed characterization. This guide is intended to support research and development activities by providing key structural data and analytical methodologies.

Chemical Structure and Properties

Property	Value
Chemical Name	(6-Bromopyridin-2-yl)methanamine hydrochloride
CAS Number	914947-26-5
Molecular Formula	C ₆ H ₈ BrClN ₂
Molecular Weight	223.50 g/mol [1]
Canonical SMILES	C1=CC(=NC(=C1)Br)CN.Cl[2]
InChI Key	BUAPFSNXCMLJJP-UHFFFAOYSA-N[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR data for **(6-Bromopyridin-2-yl)methanamine hydrochloride** in a common solvent such as DMSO-d₆ suggests the following chemical shifts. The protonation of the primary amine to form the hydrochloride salt is expected to cause a downfield shift of the aminomethyl protons and the adjacent pyridyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.5 - 8.2	br s	-NH ₃ ⁺
~7.9 - 7.7	t	H-4 (pyridyl)
~7.6 - 7.4	d	H-3 (pyridyl)
~7.5 - 7.3	d	H-5 (pyridyl)
~4.2 - 4.0	s	-CH ₂ -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~155 - 153	C-2 (pyridyl)
~142 - 140	C-6 (pyridyl)
~141 - 139	C-4 (pyridyl)
~128 - 126	C-5 (pyridyl)
~123 - 121	C-3 (pyridyl)
~45 - 43	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **(6-Bromopyridin-2-yl)methanamine hydrochloride** is expected to exhibit characteristic absorption bands for the ammonium salt and the bromopyridine ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (ammonium salt)
3100 - 3000	Medium	C-H stretching (aromatic)
2900 - 2800	Medium	C-H stretching (aliphatic)
1610 - 1590	Medium	N-H bending (ammonium salt)
1580 - 1560	Strong	C=N, C=C stretching (pyridine ring)
1470 - 1430	Strong	C=C stretching (pyridine ring)
~1100	Medium	C-N stretching
~600	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry of the free base, (6-Bromopyridin-2-yl)methanamine, is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio). The hydrochloride salt itself is not typically observed in the mass spectrum under standard conditions, as the HCl is lost upon ionization.

Table 4: Expected Mass Spectrometry Data for the Free Base

m/z	Interpretation
187/189	$[\text{M}]^+$, Molecular ion peak corresponding to $\text{C}_6\text{H}_7^{79}\text{BrN}_2$ and $\text{C}_6\text{H}_7^{81}\text{BrN}_2$
107	$[\text{M} - \text{Br}]^+$, Loss of bromine radical
92	$[\text{M} - \text{CH}_2\text{NH}_2 - \text{Br}]^+$, Fragmentation of the pyridine ring

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **(6-Bromopyridin-2-yl)methanamine hydrochloride**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

- Instrument: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.

- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **(6-Bromopyridin-2-yl)methanamine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation:

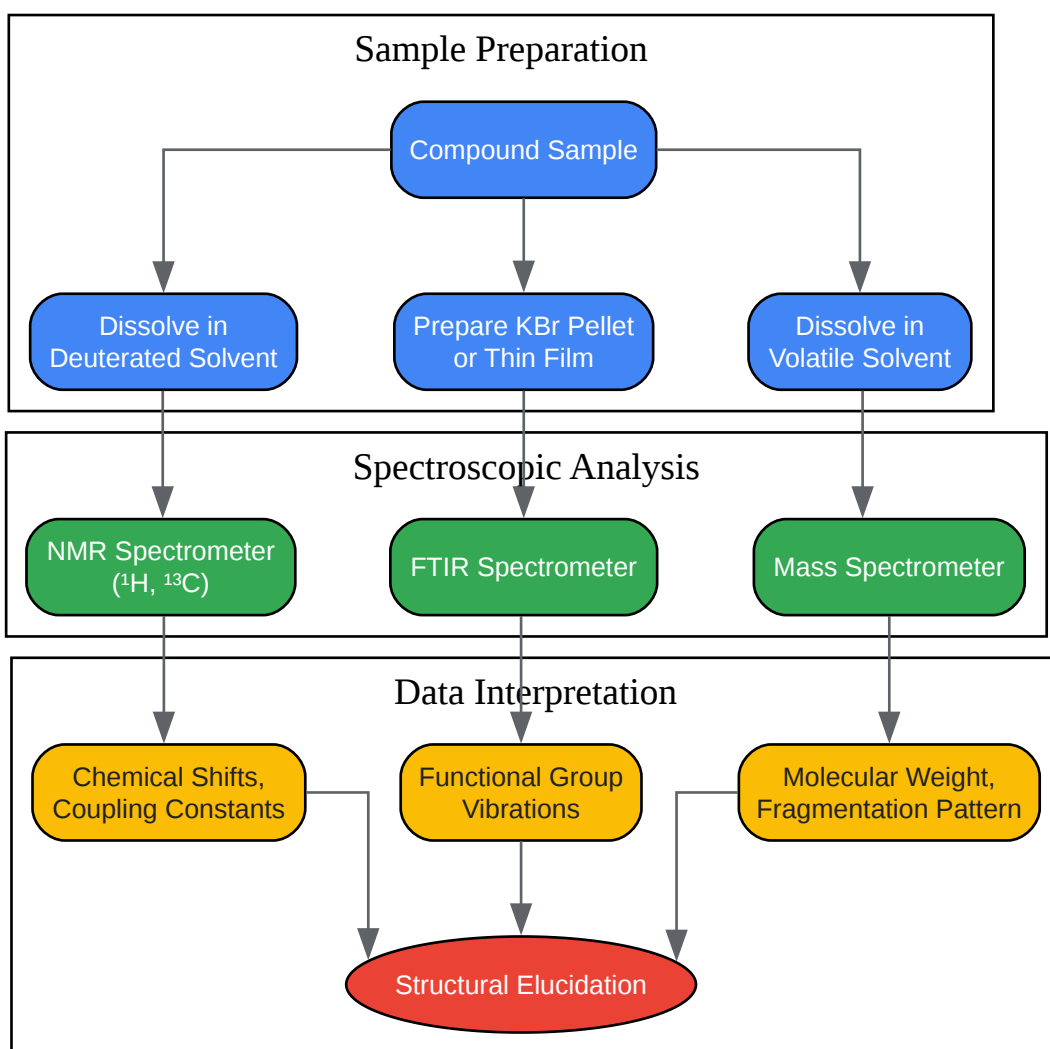
- Prepare a dilute solution of the sample (as the free base, if necessary, by neutralization) in a suitable volatile solvent such as methanol or acetonitrile (typically 1 mg/mL).

Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode is typically used for amines.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas: Nitrogen, at a flow rate optimized for the instrument.
- Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(6-Bromopyridin-2-yl)methanamine hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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References

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- 2. (6-Bromopyridin-2-yl)methanamine hydrochloride [acrospharmatech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (6-Bromopyridin-2-yl)methanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591774#spectroscopic-data-for-6-bromopyridin-2-yl-methanamine-hydrochloride]

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